2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine
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Overview
Description
2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine moieties to the pyrazine ring through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine
- 2-[4-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine
- 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine
Uniqueness
The uniqueness of 2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, potentially leading to higher binding affinity and specificity.
Properties
IUPAC Name |
2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-2-4-19(5-3-1)20-6-8-21(9-7-20)24-22(16-27-28-24)18-29-12-14-30(15-13-29)23-17-25-10-11-26-23/h1-11,16-17H,12-15,18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWCQJVHCFIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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